(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone is a synthetic small molecule belonging to the 2,4-diamino-5-ketopyrimidine class of compounds. [] It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, and CDK4. [] These kinases play crucial roles in regulating the cell cycle and their deregulation is frequently observed in various human cancers. [] R547's ability to inhibit these key cell cycle regulators makes it a promising candidate for anti-tumor therapy. []
R547 has a well-defined molecular structure characterized by its IUPAC name: 5-[(2,3-difluoro-6-methoxyphenyl)carbonyl]-2-N-(1-methanesulfonylpiperidin-4-yl)pyrimidine-2,4-diamine. The molecular formula is C19H25F2N5O7S2, which reflects its complex architecture featuring multiple functional groups that contribute to its biological activity.
Key structural features include:
R547 undergoes several chemical reactions that are crucial for its function as a kinase inhibitor. The primary reaction involves binding to the ATP-binding site of cyclin-dependent kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation processes necessary for cell cycle progression.
Technical details of these reactions include:
The mechanism of action of R547 centers around its ability to inhibit cyclin-dependent kinases involved in cell cycle regulation. By binding to these kinases, R547 effectively halts cellular proliferation in cancer cells.
Key processes include:
R547 exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in therapeutic settings .
R547 has significant applications in scientific research and potential clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2